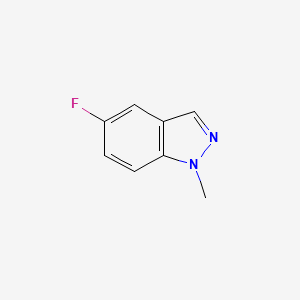

5-Fluoro-1-methyl-1H-indazole

Vue d'ensemble

Description

5-Fluoro-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often found in various pharmaceuticals. The addition of a fluorine atom and a methyl group to the indazole core enhances its chemical properties, making it a compound of interest in medicinal chemistry and drug development.

Mécanisme D'action

Target of Action

5-Fluoro-1-methyl-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indazole derivatives have been reported to have antiviral activity against a broad range of rna and dna viruses

Result of Action

Some indazole derivatives have been reported to inhibit cell growth , suggesting that this compound may have similar effects.

Action Environment

Safety data suggests that this compound should be handled carefully to avoid contact with skin and eyes and to prevent the formation of dust and aerosols .

Analyse Biochimique

Biochemical Properties

Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .

Cellular Effects

The cellular effects of 5-Fluoro-1-methyl-1H-indazole are not well-documented. Indazole derivatives have been reported to have various effects on cells. For example, some indazole derivatives have been found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indazole derivatives are known to have various effects over time in laboratory settings .

Dosage Effects in Animal Models

Indazole derivatives are known to have various effects at different dosages in animal models .

Metabolic Pathways

Indazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Indazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indazole derivatives are known to have various effects on subcellular localization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzonitrile with methylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Applications De Recherche Scientifique

5-Fluoro-1-methyl-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparaison Avec Des Composés Similaires

1-Methyl-1H-indazole: Lacks the fluorine atom, resulting in different chemical properties.

5-Bromo-1-methyl-1H-indazole: Contains a bromine atom instead of fluorine, leading to different reactivity and biological activity.

5-Fluoro-1H-indazole: Lacks the methyl group, affecting its lipophilicity and interaction with biological targets.

Uniqueness: 5-Fluoro-1-methyl-1H-indazole is unique due to the presence of both a fluorine atom and a methyl group, which together enhance its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound in drug development and other scientific research applications .

Activité Biologique

5-Fluoro-1-methyl-1H-indazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the indazole ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 150.15 g/mol. The fluorine substitution enhances lipophilicity and stability, which may improve binding affinity to biological targets compared to other halogenated indazoles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical signaling pathways. Research indicates that it may modulate pathways related to:

- Cell Proliferation : The compound has shown potential in inhibiting cell growth in various cancer cell lines, suggesting its role as an anticancer agent.

- Apoptosis : It may influence apoptotic pathways, promoting cell death in malignant cells.

- Inflammation : There are indications that it can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. For instance:

- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key kinases involved in cell cycle regulation and apoptosis .

- In vivo Studies : In xenograft models, treatment with this compound resulted in reduced tumor growth, confirming its potential as an effective anticancer agent .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-1-methyl-3-phenyl-1H-indazole | Contains chlorine instead of fluorine | Moderate anticancer activity |

| 5-Bromo-1-methyl-3-phenyl-1H-indazole | Contains bromine, affecting reactivity | Lower potency than fluorinated analogs |

| 7-Bromo-5-fluoro-1-methyl-1H-indazole | Unique reactivity due to dual halogen substitution | Enhanced enzyme inhibition |

The presence of fluorine at the 5-position not only enhances stability but also increases the lipophilicity of the compound, potentially leading to improved bioavailability and interaction with biological targets compared to other halogenated derivatives.

Case Studies and Clinical Implications

Recent case studies highlight the relevance of this compound in clinical settings:

- Designer Drug Incidents : In Japan, cases involving synthetic cannabinoids such as 5-fluoro ADB (related to indazole derivatives) have raised concerns about safety and toxicity. While this specific case does not directly involve this compound, it underscores the importance of understanding the pharmacological profiles of indazole derivatives in drug development and public health .

- Pharmacological Research : Ongoing studies focus on elucidating the precise mechanisms through which this compound exerts its effects on cellular processes, particularly regarding its role in targeting specific enzymes and receptors involved in cancer signaling pathways .

Propriétés

IUPAC Name |

5-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIIYLPAIKTQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672032 | |

| Record name | 5-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210023-65-6 | |

| Record name | 5-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.